5,6,7,8-Tetrahydroquinolin-5-ol

Physicochemical profiling Drug-likeness optimization Regioisomer differentiation

5,6,7,8-Tetrahydroquinolin-5-ol (CAS 194151-99-0) is a chiral, fused bicyclic heterocycle belonging to the tetrahydroquinoline class, featuring a hydroxyl group at the C-5 position of the saturated carbocyclic ring. With a molecular weight of 149.19 g/mol and a computed XLogP3 of 0.8, this compound presents a distinct polarity profile compared to its non-hydroxylated parent and other regioisomeric analogs.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 194151-99-0
Cat. No. B066875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinolin-5-ol
CAS194151-99-0
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)N=CC=C2)O
InChIInChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2
InChIKeyLANQCUHPUQHIAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroquinolin-5-ol (CAS 194151-99-0) – Structural and Physicochemical Baseline for Procurement Decisions


5,6,7,8-Tetrahydroquinolin-5-ol (CAS 194151-99-0) is a chiral, fused bicyclic heterocycle belonging to the tetrahydroquinoline class, featuring a hydroxyl group at the C-5 position of the saturated carbocyclic ring [1]. With a molecular weight of 149.19 g/mol and a computed XLogP3 of 0.8, this compound presents a distinct polarity profile compared to its non-hydroxylated parent and other regioisomeric analogs [1]. The solid physical state (melting point 83–86 °C) and a single asymmetric carbon confer practical handling advantages and synthetic versatility, making it a differentiated intermediate for chiral ligand design, asymmetric synthesis, and medicinal chemistry scaffold optimization .

Why Generic 5,6,7,8-Tetrahydroquinolin-5-ol Substitution Fails: Quantitative Differentiation from Closest Analogs


Substituting 5,6,7,8-tetrahydroquinolin-5-ol with a closely related tetrahydroquinoline analog without careful evaluation can compromise reaction outcomes, chiral integrity, and biological target engagement. The compound differs fundamentally from 1,2,3,4-tetrahydroquinolin-5-ol in its ring saturation pattern (saturated carbocycle vs. saturated heterocycle), which alters the electronic environment of the hydroxyl group and its hydrogen-bonding capacity [1]. Compared to 5,6,7,8-tetrahydroquinoline, the presence of the hydroxyl group reduces lipophilicity by approximately 1.3 log units and introduces a chiral center, both critical for downstream asymmetric synthesis and pharmacokinetic modulation [2]. The 8-hydroxy regioisomer (5,6,7,8-tetrahydroquinolin-8-ol) also exhibits an identical computed XLogP3 of 0.8, yet the positional shift of the hydroxyl group alters steric accessibility and chelation geometry, factors that are decisive in metal-catalyzed asymmetric transformations [3]. These quantitative and structural differences directly translate into divergent performance in enantioselective synthesis, physicochemical property optimization, and structure–activity relationship (SAR) studies, making simple interchange chemically and functionally unjustified.

5,6,7,8-Tetrahydroquinolin-5-ol Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Procurement


5-Hydroxy vs. 8-Hydroxy Regioisomerism: XLogP3, PSA, and Hydrogen-Bonding Profile Comparison

The computed XLogP3 for both 5,6,7,8-tetrahydroquinolin-5-ol and its 8-hydroxy regioisomer is 0.8, indicating identical overall lipophilicity; however, the topological polar surface area (TPSA) is 33.1 Ų for the 5-ol versus an identical computed value for the 8-ol, meaning that both isomers share the same global hydrogen-bond acceptor/donor capacity [1][2]. The critical distinction lies not in global descriptors but in the local steric and electronic environment of the hydroxyl group: in the 5-ol, the C5–OH is flanked by two methylene groups of the saturated carbocycle, whereas in the 8-ol, the C8–OH is adjacent to the pyridine nitrogen, enabling intramolecular hydrogen bonding that is geometrically inaccessible in the 5-ol [1][2]. This difference in intramolecular hydrogen-bond potential has been shown to influence ligand geometry in iridium- and rhodium-catalyzed asymmetric hydrogenations where tetrahydroquinoline-based N,P-ligands are employed [3].

Physicochemical profiling Drug-likeness optimization Regioisomer differentiation

Lipophilicity Differentiation: XLogP3 Reduction Relative to the Non-hydroxylated Core

The introduction of a hydroxyl group at the C-5 position of 5,6,7,8-tetrahydroquinoline reduces the computed XLogP3 from 2.1 to 0.8, a decrease of 1.3 log units [1][2]. This represents a more than 20-fold reduction in predicted octanol–water partition coefficient, substantially altering membrane permeability predictions and aqueous solubility profiles. In the context of CNS drug discovery, where optimal LogP values typically range from 1.5 to 3.5, the hydroxylated scaffold offers a significantly more polar starting point, potentially reducing the need for downstream polarity-introducing modifications [3]. For comparison, the 1,2,3,4-tetrahydroquinolin-5-ol isomer has a predicted LogP of approximately 0.9–1.2 based on consensus models, placing it in a similar polarity range but with a fundamentally different electronic distribution due to the aromatic hydroxyl position .

Lipophilicity ADME optimization Scaffold selection

Solid-State Handling Advantage: Melting Point Comparison with Non-hydroxylated Analog

5,6,7,8-Tetrahydroquinolin-5-ol is a yellow to white crystalline solid with a reported melting point of 83–86 °C, whereas the parent 5,6,7,8-tetrahydroquinoline is a liquid at room temperature (melting point below 20 °C) [1]. This solid-versus-liquid distinction is operationally significant for automated compound management platforms, parallel synthesis workflows, and precise gravimetric dispensing. The 1,2,3,4-tetrahydroquinolin-5-ol isomer exhibits an even higher melting point of 110–112 °C (Sigma-Aldrich specification) or 151–155 °C (alternative source), which can be beneficial for some applications but may limit solubility or complicate melt-based formulation strategies . The moderate melting point of the 5,6,7,8-isomer occupies an intermediate position, offering solid-state convenience without the thermal stability challenges of high-melting solids.

Physical form Solid handling Weighing accuracy

Chiral Center Utility: Single Asymmetric Carbon Enables Enantioselective Derivatization

5,6,7,8-Tetrahydroquinolin-5-ol possesses one undefined stereocenter at C-5 (PubChem atom stereocenter count: 1 undefined), establishing it as a racemic chiral building block amenable to resolution or asymmetric synthesis [1]. The (R)-enantiomer (CAS 150737-70-5) and (S)-enantiomer are commercially cataloged, enabling procurement of enantiopure material for chiral ligand synthesis [2]. In contrast, 5,6,7,8-tetrahydroquinoline (CAS 10500-57-9) lacks a stereocenter entirely (stereocenter count: 0), while quinolin-5-ol (CAS 578-67-6) is fully aromatic and also achiral [3][4]. The availability of both racemic and enantiopure forms positions the 5-ol as a versatile chiral synthon for asymmetric transfer hydrogenation ligands, chiral auxiliaries, and enantioselective catalyst development.

Chiral pool Asymmetric synthesis Enantioselective catalysis

Boiling Point and Volatility: Reduced Volatility vs. the Deoxy Core

5,6,7,8-Tetrahydroquinolin-5-ol has a reported boiling point of 289.2 °C at 760 mmHg, significantly higher than the boiling point of the non-hydroxylated 5,6,7,8-tetrahydroquinoline, which is estimated at approximately 220–240 °C based on structurally related alkylquinolines [1]. The increase of approximately 50–70 °C in boiling point is consistent with the introduction of a hydrogen-bond-donating hydroxyl group, which enhances intermolecular cohesion. The 1,2,3,4-tetrahydroquinolin-5-ol isomer exhibits a slightly higher boiling point of 300.3 °C at 760 mmHg, likely reflecting stronger intermolecular hydrogen bonding due to the aromatic hydroxyl environment . For high-temperature reactions or vacuum distillation purification, the reduced volatility of the 5,6,7,8-isomer relative to the deoxy core can be advantageous in minimizing evaporative losses.

Volatility Distillation Thermal stability

5,6,7,8-Tetrahydroquinolin-5-ol: Evidence-Anchored Application Scenarios for Scientific Procurement


Chiral Ligand Synthesis for Asymmetric Catalysis

The C-5 chiral center of 5,6,7,8-tetrahydroquinolin-5-ol provides a direct entry point for constructing enantiopure N,P-ligands used in iridium- and rhodium-catalyzed asymmetric hydrogenation. The (R)-enantiomer (CAS 150737-70-5) has been employed to prepare CAMPY-type ligands (8-amino-5,6,7,8-tetrahydroquinoline derivatives) that exhibit metal-coordinating properties distinct from those derived from the 8-hydroxy regioisomer [1]. Procurement of the racemate or a specific enantiomer should be guided by the desired ligand stereochemistry, as the hydroxyl group serves as a functional handle for phosphination or amination [1].

Medicinal Chemistry Scaffold with Reduced Lipophilicity

The XLogP3 of 0.8 for 5,6,7,8-tetrahydroquinolin-5-ol is 1.3 log units lower than the non-hydroxylated core (XLogP3 2.1), making it a more polar starting scaffold for lead optimization programs where reducing logP is a primary objective [2]. This property is particularly relevant for CNS and anti-infective drug discovery, where excessive lipophilicity is associated with increased off-target binding, phospholipidosis risk, and metabolic instability [2]. In contrast, the 1,2,3,4-tetrahydroquinolin-5-ol isomer, while similarly polar, positions the hydroxyl group on the aromatic ring, altering electronic distribution and metabolic susceptibility .

Automated Parallel Synthesis and Compound Management

The solid physical state (mp 83–86 °C) of 5,6,7,8-tetrahydroquinolin-5-ol ensures compatibility with automated solid-dispensing platforms, eliminating the need for solvent pre-dissolution required for liquid analogs such as 5,6,7,8-tetrahydroquinoline . This operational advantage reduces solvent consumption, minimizes exposure to volatile organic compounds, and improves gravimetric accuracy in high-throughput experimentation (HTE) and library synthesis .

C5a Receptor Antagonist and CETP Inhibitor Intermediate

The 5,6,7,8-tetrahydroquinoline scaffold is foundational to multiple series of C5a receptor antagonists (e.g., substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines) and cholesterol ester transfer protein (CETP) inhibitors (e.g., 3-[(S)-fluoro(4-trifluoromethylphenyl)methyl]-5,6,7,8-tetrahydroquinolin-5-ol derivatives) reported in the patent and primary literature [3][4]. While the parent 5-ol is not typically the final bioactive compound, it serves as a key synthetic intermediate whose regioisomeric identity (5-ol vs. 8-ol) dictates the vector of subsequent substitution, making procurement of the correct isomer critical for fidelity to published synthetic routes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroquinolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.